molecular formula C18H19BrN2O3 B5518062 N'-(2-bromo-5-methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide

N'-(2-bromo-5-methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide

Cat. No. B5518062
M. Wt: 391.3 g/mol
InChI Key: XSBRJWAVJKBEGE-RGVLZGJSSA-N
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Description

Synthesis Analysis

Hydrazones, including compounds structurally related to N'-(2-bromo-5-methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide, are typically synthesized through the condensation of hydrazides with aldehydes or ketones. This reaction is facilitated by acidic or basic conditions that promote the formation of the hydrazone linkage. The synthesis process can be tuned to yield different derivatives by varying the substituents on the starting materials, which allows for the targeted exploration of chemical and physical properties of these compounds (G. Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about their crystalline form, molecular geometry, and intermolecular interactions. These compounds typically crystallize in various space groups, displaying a range of unit cell dimensions and molecular configurations that are stabilized by hydrogen bonds and π···π interactions, contributing to their stability and potential functional properties (G. Sheng et al., 2015).

properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-13-4-6-15(7-5-13)24-12-18(22)21-20-11-14-10-16(23-2)8-9-17(14)19/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRJWAVJKBEGE-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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